3-Amino-3-(thiophen-3-YL)butanoic acid
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Overview
Description
3-Amino-3-(thiophen-3-yl)butanoic acid is an organic compound that features a thiophene ring attached to a butanoic acid backbone with an amino group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halides under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of 3-Amino-3-(thiophen-3-yl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(thiophen-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Amino-3-(thiophen-3-yl)butanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-hydroxymethyl)thiophen-3-yl)butanoic acid: Similar structure with an additional hydroxymethyl group on the thiophene ring.
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid backbone instead of butanoic acid.
Uniqueness
3-Amino-3-(thiophen-3-yl)butanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and carboxyl functional groups.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-amino-3-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-8(9,4-7(10)11)6-2-3-12-5-6/h2-3,5H,4,9H2,1H3,(H,10,11) |
InChI Key |
PMVDCIUVJPZZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CSC=C1)N |
Origin of Product |
United States |
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